N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine
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Overview
Description
N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine typically involves the reaction of 5,6-dichloro-1H-benzimidazole with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Scientific Research Applications
N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)guanidine can be compared with other benzimidazole derivatives such as:
- N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)methanamine
- N-(5,6-dichloro-1H-1,3-benzodiazol-2-yl)thiourea
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C8H7Cl2N5 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-(5,6-dichloro-1H-benzimidazol-2-yl)guanidine |
InChI |
InChI=1S/C8H7Cl2N5/c9-3-1-5-6(2-4(3)10)14-8(13-5)15-7(11)12/h1-2H,(H5,11,12,13,14,15) |
InChI Key |
XEBPUCFKEPJQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)N=C(N)N |
Origin of Product |
United States |
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